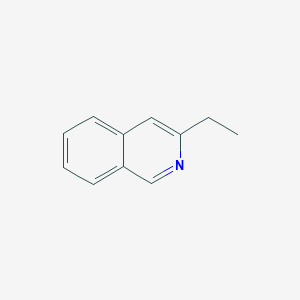

3-Ethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOIKGMLUJEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553649 | |

| Record name | 3-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-59-1 | |

| Record name | 3-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Ethylisoquinoline

Electrophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Nucleus

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). google.com This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system towards attack by electrophiles. scribd.com Consequently, electrophilic substitution reactions typically require more forcing conditions than those used for benzene and occur preferentially on the carbocyclic (benzene) ring rather than the pyridinoid ring. google.comthieme-connect.de

In the unsubstituted isoquinoline molecule, the positional order of reactivity for electrophilic attack under neutral conditions has been determined to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates a preference for substitution at the C4, C5, and C7 positions. The nitrogen atom deactivates the heterocyclic ring, making the benzenoid ring the more favorable site for substitution, specifically at C5 and C8 (analogous to alpha positions in naphthalene). scribd.com However, the C4 position is also notably reactive. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Ethylisoquinoline

| Reaction Type | Electrophile (E+) | Primary Product(s) (Predicted) | Rationale |

| Nitration | NO₂⁺ | 4-Nitro-3-ethylisoquinoline | Strong activation of C4 by the ethyl group, overcoming the general deactivation of the pyridine (B92270) ring. |

| Halogenation | Br⁺, Cl⁺ | 4-Bromo/Chloro-3-ethylisoquinoline | Similar to nitration, the directing effect of the ethyl group favors C4 substitution. |

| Sulfonation | SO₃ | 3-Ethylisoquinoline-5-sulfonic acid & 3-Ethylisoquinoline-8-sulfonic acid | Reaction often occurs under strongly acidic conditions where the nitrogen is protonated, strongly deactivating the pyridine ring and favoring substitution on the benzene ring at C5 and C8. |

| Friedel-Crafts Alkylation/Acylation | R⁺, RC=O⁺ | Generally not successful | The nitrogen atom coordinates with the Lewis acid catalyst, leading to strong deactivation of the entire ring system. |

The mechanism of electrophilic aromatic substitution on 3-ethylisoquinoline follows the well-established two-step addition-elimination pathway. lkouniv.ac.instudysmarter.co.uk

Formation of the Sigma (σ) Complex: The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. lkouniv.ac.in The attack at the C4 position, for instance, leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or σ-complex. The positive charge is delocalized across the ring system.

Deprotonation to Restore Aromaticity: In the second, rapid step, a weak base present in the reaction medium removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system, leading to the final substituted product. studysmarter.co.uk

The stability of the intermediate σ-complex determines the regioselectivity. For 3-ethylisoquinoline, attack at C4 results in a relatively stable intermediate due to the electronic stabilization provided by the adjacent ethyl group.

Regioselectivity and Electronic Directing Effects of the Ethyl Group

Nucleophilic Addition and Substitution Reactions

Unlike electrophilic substitution, nucleophilic attack is favored on the electron-deficient pyridine ring of the isoquinoline system, particularly when the nitrogen atom is quaternized.

Alkylation or protonation of the nitrogen atom in 3-ethylisoquinoline generates a 3-ethylisoquinolinium salt. This quaternization significantly enhances the ring's susceptibility to nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic. wur.nl Nucleophilic attack on isoquinolinium salts typically occurs at the C1 position. scribd.com

Studies on related 3-substituted isoquinolinium salts have shown that strong nucleophiles, such as organolithium reagents (e.g., n-butyl lithium) and metal hydrides, readily add to the C1 position to form 1,2-dihydroisoquinoline (B1215523) derivatives. mdpi.com Weaker nucleophiles, like sodium methoxide, also add regioselectively to C1. mdpi.com It is expected that 3-ethylisoquinolinium salts would react in a similar manner.

Table 2: Reactivity of 3-Ethylisoquinolinium Salts with Nucleophiles

| Nucleophile | Reagent Example | Product Type | Description |

| Hydride Ion | Sodium Borohydride (NaBH₄) | 3-Ethyl-1,2-dihydroisoquinoline | Reduction of the iminium functionality. mdpi.com |

| Organometallics | n-Butyl Lithium (n-BuLi) | 1-Butyl-3-ethyl-1,2-dihydroisoquinoline | Addition of the carbanionic nucleophile to the C1 position. mdpi.com |

| Alkoxides | Sodium Methoxide (NaOMe) | 1-Methoxy-3-ethyl-1,2-dihydroisoquinoline | Formation of a N,O-acetal derivative. mdpi.com |

| Amines | Ammonia (NH₃), Primary Amines | 1-Amino-3-ethyl-1,2-dihydroisoquinoline | Chichibabin-type reaction on the activated salt. |

The ethyl group at the C3 position possesses a methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring. The protons on this methylene group can exhibit some acidity, qualifying it as a potential active methylene compound, although it is significantly less acidic than dicarbonyl compounds. shivajicollege.ac.in In the presence of a very strong base, this position could be deprotonated to form a carbanion. This nucleophilic center could then participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones. drhnsp.org However, such reactions are not common and would require forcing conditions due to the relatively low acidity of the methylene protons.

A more common type of condensation involves reactions at the C1 position, often following initial nucleophilic addition. For instance, the formation of 1-aminoisoquinoline (B73089) derivatives via nucleophilic substitution on the isoquinolinium salt can be followed by further condensation reactions involving the newly introduced amino group. scribd.com

Computational and Theoretical Investigations of 3 Ethylisoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a fundamental tool in computational chemistry for investigating the electronic structure of molecules. researchgate.netmdpi.com By calculating the electron density, DFT can accurately predict various molecular properties, including geometric structures and electronic characteristics. researchgate.netarxiv.org This method is particularly valuable for studying the ground-state properties of many-body systems like 3-Ethylisoquinoline. arxiv.org DFT calculations are performed using various functionals, with the choice of functional impacting the accuracy of the results. researchgate.net

The reactivity of a molecule is closely linked to its electronic structure. nih.gov DFT allows for the calculation of global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. libretexts.orgmdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com For instance, studies on related heterocyclic compounds have shown that these descriptors can effectively predict the relative reactivity of different derivatives. mdpi.com The molecular electrostatic potential (MEP) map, also derived from DFT calculations, helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. libretexts.org

DFT is a powerful method for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. chemrxiv.org This involves identifying and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.orgnumberanalytics.com The ability to calculate the energy barriers of reactions provides insights into reaction kinetics and selectivity. nih.gov While specific DFT studies on the reaction mechanisms of 3-Ethylisoquinoline are not extensively documented, the principles are well-established through research on similar molecules. For example, DFT has been successfully used to clarify the reaction mechanisms of phosphine-catalyzed annulations involving related heterocycles. nih.gov

Computational spectroscopy, utilizing methods like DFT and its time-dependent extension (TD-DFT), plays a vital role in predicting and interpreting various spectra, including NMR, IR, and UV-Vis. chemrxiv.orgethz.ch These theoretical predictions can aid in the identification and characterization of molecules. ethz.ch For instance, DFT has been used to calculate the vibrational frequencies of complex organic molecules, with the results showing good agreement with experimental FT-IR and Raman spectra. numberanalytics.com The accuracy of these predictions is often improved by using appropriate functionals and basis sets. libretexts.org While specific spectroscopic predictions for 3-Ethylisoquinoline are not widely published, DFT protocols have been successfully established for predicting the spectroscopic properties of other nitrogen-containing heterocyclic compounds. chemrxiv.org

The determination of stable molecular conformations is another key application of DFT. By optimizing the geometry of a molecule, DFT can identify its lowest energy structure. libretexts.org For flexible molecules, a conformational search is necessary to locate all possible low-energy conformers. nih.gov The relative energies of these conformers can then be calculated to determine their populations at a given temperature. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. digimat.inresearchgate.net This technique has become essential for understanding the structure-function relationships of macromolecules and smaller organic molecules alike. digimat.in The setup of an MD simulation involves preparing the molecular system, including the solute and solvent molecules, and defining the force field parameters that govern the interactions between atoms. researchgate.net

Conformational analysis through MD simulations helps in identifying the most probable conformations of a molecule in a given environment. digimat.innih.gov By simulating the molecule's movement over a period of time, researchers can observe the transitions between different conformational states and determine their relative stabilities. mdpi.comdigimat.in For acyclic hydrocarbons and substituted systems, different staggered and eclipsed conformations can be identified and their energy differences quantified. digimat.in For example, in butane, the anti-conformation is the most stable, while the fully eclipsed conformation is the least stable. nih.gov

The solvent can significantly influence the behavior of a solute, affecting its conformation, reactivity, and spectroscopic properties. nih.govmdpi.com MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nih.govnih.gov This explicit treatment of the solvent is often crucial for accurately reproducing experimental observations, such as the acceleration of certain reactions in polar solvents. mdpi.com For example, the Claisen rearrangement of allyl-p-tolyl ether is significantly accelerated in water due to hydrogen bonding between the transition state and water molecules, an effect that can be captured by ML/MM simulations. mdpi.com

The effect of the solvent on the infrared spectrum of a molecule can also be studied using MD simulations. The interactions with the solvent, such as hydrogen bonding, can lead to shifts and broadening of vibrational bands, which can be accurately predicted by combining MD with quantum mechanical calculations (QM/MM). mdpi.comnih.govdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline (B145761) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. japsonline.comacs.org

For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models for pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus. japsonline.com These models explain the structure-activity relationship in terms of steric, electrostatic, and hydrogen-bond acceptor properties. japsonline.com In another study, a QSAR model was developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the AKR1C3 enzyme, which is a target for castration-resistant prostate cancer. acs.org The model highlighted the importance of specific molecular descriptors in predicting the bioactivity of these compounds. acs.org Similarly, QSAR studies on quinolinone-based thiosemicarbazones have provided insights into their antituberculosis activity. frontiersin.org

| QSAR Study | Compound Class | Biological Activity | Key Findings | Reference |

| 3D-QSAR | Pyrimido-isoquinolin-quinone derivatives | Antibacterial (MRSA) | Steric, electrostatic, and H-bond acceptor properties are crucial for activity. | japsonline.com |

| QSAR | 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 inhibition | Specific molecular descriptors are key to predicting bioactivity. | acs.org |

| QSAR | Quinolinone-based thiosemicarbazones | Antituberculosis | Van der Waals volume, electron density, and electronegativity play a pivotal role. | frontiersin.org |

Application of Machine Learning in Predicting Chemical Properties and Reaction Outcomes

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, reaction outcomes, and even for designing new molecules with desired characteristics. ceu.esacs.org ML models can learn from large datasets of chemical information to make rapid and accurate predictions, complementing or sometimes surpassing traditional computational methods. acs.org

In the context of isoquinoline and its analogs, ML has been applied to various problems. For instance, deep reinforcement learning has been used to optimize the reaction conditions for the Pomeranz–Fritsch synthesis of isoquinoline. ceu.es This approach demonstrated superior performance in finding the optimal experimental conditions in a shorter time compared to traditional methods. ceu.es Another application involves the use of Perturbation Theory Machine Learning (PTML) to predict the anti-leishmanial activity of substituted pyrrolo[1,2-b]isoquinolines. This model was able to predict multiple biological activity parameters against different Leishmania species with high accuracy.

ML models are also increasingly used to predict fundamental chemical properties. By training on data from DFT calculations, ML models can predict properties like electronic and thermodynamic characteristics with significantly lower computational cost. acs.org Furthermore, ML approaches are being developed to predict the metabolic stability of drug candidates, which is a crucial aspect of the ADME (absorption, distribution, metabolism, and excretion) profile.

| Machine Learning Application | Compound Class/Reaction | Predicted Property/Outcome | Key Findings | Reference |

| Deep Reinforcement Learning | Pomeranz–Fritsch synthesis of isoquinoline | Optimal reaction conditions | Found optimal conditions faster than traditional methods. | ceu.es |

| Perturbation Theory Machine Learning | Substituted pyrrolo[1,2-b]isoquinolines | Anti-leishmanial activity | Predicted multiple biological parameters with high accuracy. | |

| k-Nearest-Neighbor QSPR | Diverse chemicals | Metabolic turnover rate | Successfully predicted metabolic stability. |

Research Applications of 3 Ethylisoquinoline and Its Derivatives

Catalysis and Ligand Development

The rigid, heterocyclic structure of isoquinoline (B145761) makes it an excellent foundation for the design of ligands and catalysts. Derivatives of 3-ethylisoquinoline are explored for their potential to facilitate and control chemical reactions with high precision.

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Isoquinoline derivatives have emerged as important scaffolds for these ligands. nih.govsnnu.edu.cn Atropisomeric isoquinoline derivatives, which possess axial chirality, are recognized as unique backbones for creating effective catalysts. nih.gov The synthesis of these chiral isoquinoline frameworks is an area of active research, aiming to provide new tools for catalyst development. nih.gov

While the broader class of isoquinolines is well-established in this role, specific examples highlight the relevance of the ethylisoquinoline structure. For instance, research into the enzymatic deracemization of cyclic amines has been successfully applied to 1,2,3,4-tetrahydro-1-ethylisoquinoline. rsc.org In this study, engineered monoamine oxidase (MAO-N) variants were capable of transforming racemic 1,2,3,4-tetrahydro-1-ethylisoquinoline into the (S)-enantiomer with a high degree of purity (80% isolated yield and >99% enantiomeric excess). rsc.org This demonstrates the utility of the ethylisoquinoline scaffold in biocatalytic processes aimed at producing chiral molecules.

Furthermore, chiral ligands are instrumental in reactions like the catalytic asymmetric allylation of 3,4-dihydroisoquinolines, which produces chiral 1-allyltetrahydroisoquinoline derivatives. nih.gov These products serve as key intermediates in the synthesis of various isoquinoline alkaloids. nih.gov The design of chiral ligands often involves complex molecular frameworks, including those derived from BINOL (1,1′-bi-2-naphthol) or featuring planar and axial chirality, to achieve high stereocontrol in metal-catalyzed reactions. nih.govsnnu.edu.cn

Organocatalysis, which uses small organic molecules as catalysts, represents an environmentally friendly and powerful approach in synthetic chemistry. Isoquinoline derivatives are valuable substrates in various organocatalytic reactions. nih.gov Significant progress has been made in the enantioselective addition of aldehydes to isoquinolinium species, a process often activated by carbamates and promoted by secondary amine catalysts like those derived from proline. researchgate.net

Key organocatalytic transformations involving isoquinolines include:

Acyl-Mannich Reactions: A highly stereoselective addition of aldehydes to isoquinolines, activated with CbzCl or Boc2O and promoted by a Hayashi-Jørgensen secondary amine catalyst, yields useful synthetic intermediates in high enantiomeric excesses. researchgate.net

Dearomatization: Organocatalytic asymmetric dearomatization of isoquinolines has been used to construct complex chiral molecules, such as tropane (B1204802) derivatives. rsc.org

Dynamic Kinetic Resolution: Bifunctional organocatalysts have enabled the highly enantioselective synthesis of axially chiral isoquinoline N-oxides through the dynamic kinetic resolution of tetrahydroisoquinolines. researchgate.net

[3+2] Cycloaddition: Chiral primary amine catalysts can facilitate the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines (which are derived from tetrahydroisoquinolines) with other reagents to produce dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core. nih.gov

These methods highlight the versatility of the isoquinoline scaffold in building molecular complexity under organocatalytic conditions.

3-Ethylisoquinoline Scaffolds as Chiral Ligands in Asymmetric Catalysis

Mechanistic Studies of Biological Activity (Excluding Clinical Applications)

Derivatives of 3-ethylisoquinoline are valuable tools for investigating fundamental biological processes at the molecular level. Their ability to interact with enzymes, receptors, and other biomolecules allows researchers to probe mechanisms of action and explore structure-activity relationships.

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. numberanalytics.com They are critical for studying enzyme function and can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uknih.gov In competitive inhibition, the inhibitor resembles the substrate and binds to the active site, whereas a non-competitive inhibitor binds to a different site (an allosteric site), changing the enzyme's conformation. numberanalytics.comresearchgate.net

Several isoquinoline derivatives have been investigated as enzyme inhibitors. Research on ethyl-substituted isoquinolines has provided insights into their interactions with specific enzyme targets. For example, 2-Ethylisoquinoline-1,3,4(2H)-trione and its derivatives are recognized for their biological activities, including potential as caspase inhibitors. nih.gov Another derivative, ethyl isoquinoline-7-carboxylate, has been noted to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. The interaction of such compounds with their target enzymes can be driven by functional groups on the isoquinoline scaffold that participate in non-covalent interactions like hydrogen bonding and pi-stacking. ontosight.ai

| Compound/Derivative Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 2-Ethylisoquinoline-1,3,4(2H)-trione | Caspases | Investigated for potential caspase inhibition. | nih.gov |

| Ethyl isoquinoline-7-carboxylate | Cytochrome P450 | Inhibition of enzyme activity, affecting drug metabolism. | |

| Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate | General (unspecified) | Investigated for potential enzyme inhibition. | ontosight.ai |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to identify how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edunuph.edu.ua By systematically modifying a chemical structure, researchers can determine which functional groups are essential for target binding and efficacy.

For isoquinoline derivatives, SAR studies have revealed that substitutions on the core structure play a vital role in modulating biological potential. nuph.edu.ua For instance, SAR studies on analogs of ethyl isoquinoline-7-carboxylate suggest that the addition of halogen substituents can enhance anticancer and antimicrobial properties by increasing lipophilicity and target binding affinity.

The length and nature of linkers attached to the isoquinoline scaffold are also critical. In the development of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as receptor antagonists, an ethyl chain was specifically maintained to link the phenylpiperazine fragment to the isoquinoline core. tandfonline.com This was a deliberate choice, as previous studies had shown that increasing the length of this alkyl linker could lead to undesirable binding at other monoaminergic receptors. tandfonline.com This highlights how subtle structural modifications, such as the length of an ethyl group, are crucial for achieving target selectivity.

| Derivative Class | Structural Modification | Impact on Activity/Property | Reference |

|---|---|---|---|

| Ethyl isoquinoline-7-carboxylate analogs | Addition of halogen substituents | Enhanced antimicrobial and anticancer properties via increased lipophilicity and target binding. | |

| Phenylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione | Maintaining a two-carbon (ethyl) linker | Avoids interaction with off-target serotonin (B10506) and dopamine (B1211576) receptors, ensuring selectivity. | tandfonline.com |

| General Tetrahydroisoquinoline (THIQ) derivatives | Addition of electron-donating or electron-withdrawing groups | Modulates the overall biological potential of the compounds. | nuph.edu.ua |

Isoquinoline derivatives are known to interact with a variety of cellular receptors, thereby modulating their activity and influencing downstream signaling pathways. ontosight.ai These interactions are central to their biological effects and are studied using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. nih.govil-biosystems.com

Specific research findings include:

Adrenergic Receptors: A series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, which feature an ethyl linker, were synthesized as potential antagonists for the alpha 2B-adrenergic receptor. tandfonline.com The most potent of these compounds effectively inhibited platelet aggregation, confirming that alpha 2B-AR antagonists are an interesting target for developing novel antiplatelet agents. tandfonline.com

Sigma Receptors: Certain isoquinoline derivatives have been synthesized and assessed for their binding affinity at σ1 and σ2 receptors. rsc.org The σ1-receptor is a molecular chaperone involved in regulating various ion channels. rsc.org SAR studies in this area found that a 6,7-dimethoxy substituted isoquinoline ring connected via a flexible linker was important for high-affinity binding. rsc.org

Estrogen Receptors: A series of substituted 3,4-diphenyl isoquinolines were synthesized and evaluated for their binding affinity to the estrogen receptor alpha (ERα). researchgate.net These compounds were designed as potential estrogen receptor modulators. researchgate.net

cAMP-dependent pathways: The derivative N-(2-{[(E)-3-(4-bromophenyl)prop-2-enyl]amino}ethyl)isoquinoline-5-sulfonamide (H-89) is known as an inhibitor of cAMP-dependent protein kinase (PKA), demonstrating that isoquinoline sulfonamides can modulate critical cell signaling pathways. plos.org

| Derivative Class | Receptor/Target | Biological Role/Interaction | Reference |

|---|---|---|---|

| N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (with ethyl linker) | Alpha 2B-adrenergic receptor (α2B-AR) | Acts as an antagonist, inhibiting platelet aggregation. | tandfonline.com |

| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide analogs | Sigma-1 (σ1) and Sigma-2 (σ2) receptors | Binds with varying affinity, acting as a receptor ligand. | rsc.org |

| 3,4-Diphenyl isoquinolines | Estrogen Receptor Alpha (ERα) | Binds to the receptor, acting as a potential modulator. | researchgate.net |

| N-(2-{[(E)-3-(4-bromophenyl)prop-2-enyl]amino}ethyl)isoquinoline-5-sulfonamide (H-89) | cAMP-dependent protein kinase (PKA) | Acts as an inhibitor, modulating cAMP signaling pathways. | plos.org |

Structure-Activity Relationship (SAR) Investigations of 3-Ethylisoquinoline Derivatives

Materials Science and Engineering

The isoquinoline scaffold is a significant heterocyclic structure that has garnered attention not only in pharmacology but also in the realm of materials science and engineering. The unique electronic properties and rigid planar structure of the isoquinoline ring system make it an attractive building block for novel functional materials. Derivatives of 3-ethylisoquinoline, in particular, are being explored for their potential in creating sophisticated materials with tailored optical and electronic characteristics. These applications leverage the inherent properties of the isoquinoline core, which can be further tuned by the introduction of an ethyl group at the 3-position and other functional moieties, leading to the development of advanced materials for sensing and electronic devices.

Development of Fluorescent Probes and Sensing Platforms

The development of fluorescent probes is a cornerstone of modern sensing technology, with applications ranging from biological imaging to environmental monitoring. thermofisher.com Fluorescent molecules, or fluorophores, absorb light at a specific wavelength and emit it at a longer wavelength; this phenomenon can be engineered to respond to specific analytes or environmental changes. thermofisher.com Isoquinoline derivatives are valuable candidates for fluorescent probes due to their aromatic structure, which provides a platform for creating extended π-conjugated systems capable of fluorescence. vulcanchem.com

Research into isoquinoline-based fluorescent materials has shown that modifications to the core structure can significantly impact their photophysical properties. For instance, derivatives with extended conjugation have been noted to emit light within the visible spectrum. vulcanchem.com While specific research focusing exclusively on 3-ethylisoquinoline as a fluorescent probe is not extensively detailed in the provided results, the principles apply to the isoquinoline family. The ethyl group at the 3-position can influence the molecule's solubility, steric interactions, and electronic properties, which in turn can modulate the performance of a fluorescent probe.

The design of such probes often involves incorporating the isoquinoline moiety as the core fluorophore and attaching receptor units that can selectively interact with target ions or molecules. This interaction can cause a detectable change in the fluorescence output (e.g., quenching or enhancement) of the isoquinoline core. For example, indole-based probes have been successfully designed for the detection of metal ions like Cu(II) and Fe(III), demonstrating a visible color change or a "light-up" fluorescent response. openmedicinalchemistryjournal.com A similar design strategy could be applied to 3-ethylisoquinoline derivatives to create novel sensing platforms.

Table 1: Examples of Fluorescent Probes Based on Heterocyclic Compounds

| Probe Type | Target Analyte | Sensing Mechanism | Reported Observation |

|---|---|---|---|

| Indole-based IHT probe | Cu(II) ion | Colorimetric Change | Visible color change detectable by the naked eye. openmedicinalchemistryjournal.com |

| Poly(indoles) | Fe(III) ion | Fluorescence Detection | Acts as a conducting polymer with ion detection capabilities. openmedicinalchemistryjournal.com |

| Indole-rhodamine fluorophore | Hg(II) ions | Light-up Fluorescence | Highly specific and sensitive "light-up" response. openmedicinalchemistryjournal.com |

| 6-bromo-1-carbethoxy-4-methyl-2,7-dibenz[f,ij]isoquinoline-2,7-dione | General Fluorophore | Fluorescence Emission | Exhibits an emission wavelength (λem) of 520 nm. vulcanchem.com |

Exploration in Organic Electronics and Advanced Functional Materials

Organic electronics is a rapidly advancing field of materials science that utilizes carbon-based molecules and polymers to create electronic devices. wikipedia.org These materials offer potential advantages over traditional inorganic semiconductors, including flexibility, lower processing costs, and the ability to be fabricated on large-area substrates. wikipedia.orgyoutube.com Aromatic nitrogen-containing heterocycles, such as isoquinoline and its derivatives, are of significant interest for these applications. google.com

The 3-ethylisoquinoline framework can serve as a fundamental component in the design of organic electronic materials. The planar structure and electron-withdrawing nature of the isoquinoline ring system make it suitable for constructing organic semiconductors. vulcanchem.com Specifically, halogenated isoquinolines, such as brominated derivatives, can function as electron-deficient moieties, which are crucial for enhancing charge transport in devices like organic thin-film transistors (OFETs). vulcanchem.com The ethyl group at the 3-position can be used to fine-tune the material's properties, such as its solubility in organic solvents for easier processing and its molecular packing in the solid state, which directly impacts electronic performance.

The development of advanced functional materials often involves creating materials with highly specific properties, such as nonlinear optical (NLO) responses or tailored electronic band structures. csu.edu.cn While direct studies on 3-ethylisoquinoline for NLO applications were not found in the search results, the principles of strain engineering in anisotropic two-dimensional materials to tune NLO properties demonstrate a key direction in materials science. csu.edu.cn It is plausible that 3-ethylisoquinoline derivatives could be incorporated into larger molecular or polymeric systems to create advanced functional materials with unique optoelectronic properties, contributing to the development of next-generation optical and electronic devices. csu.edu.cn

Future Perspectives and Emerging Research Directions in 3 Ethylisoquinoline Chemistry

Innovative Synthetic Methodologies for Diversification and Scalability

The future of 3-ethylisoquinoline chemistry is intrinsically linked to the development of novel synthetic routes that offer greater efficiency, diversity, and scalability. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, are often limited by harsh conditions and a narrow substrate scope, particularly for producing highly substituted isoquinolines. nih.gov Modern research is focused on transition-metal-catalyzed reactions and novel cyclization strategies that overcome these limitations.

A promising approach involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization step, which provides a versatile and regioselective route to a wide array of polysubstituted isoquinolines. nih.gov Another powerful method is the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This strategy allows for the convergent assembly of multiple components in a single operation, enabling the rapid construction of highly substituted isoquinolines that are difficult to access through traditional means. nih.gov For instance, the reaction of an appropriate nitrile with the imine anion, followed by quenching with an electrophile, can introduce diverse substituents at various positions of the isoquinoline (B145761) core. nih.gov

Furthermore, palladium-catalyzed carbonylative cyclization of N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides presents a simple and convenient route to 3-substituted 4-aroylisoquinolines. acs.org Adapting these methodologies for the specific synthesis of 3-ethylisoquinoline and its derivatives is a key area of ongoing research. The scalability of these processes is being addressed through flow chemistry and the development of more robust catalyst systems, paving the way for industrial-scale production.

Table 1: Innovative Synthetic Routes to 3-Substituted Isoquinolines

| Methodology | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed α-Arylation | Ketones, Aryl Bromides | Palladium catalyst, Ligands (e.g., Josiphos) | High yields, wide substrate scope, regioselective. | nih.gov |

| Condensation of Imine Anions | Lithiated o-tolualdehyde imines, Nitriles | Alkyllithium (e.g., s-BuLi), Electrophiles | Convergent, rapid access to polysubstituted isoquinolines. | nih.gov |

| Carbonylative Cyclization | N-tert-butyl-2-(1-alkynyl)benzaldimines, Aryl Halides | Palladium catalyst, Carbon Monoxide (CO) | Good yields, convenient route to 4-aroylisoquinolines. | acs.org |

| Suzuki-Miyaura Coupling | 3-Bromoisoquinoline, Aryl Boronic Acids | Palladium catalyst | Facile synthesis of π-conjugated 3-arylisoquinolines. | eurekaselect.com |

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As synthetic methods produce increasingly complex derivatives of 3-ethylisoquinoline, advanced spectroscopic techniques are crucial for unambiguous structure elucidation. While standard 1D NMR (¹H and ¹³C) and FT-IR spectroscopy remain fundamental, more sophisticated methods are becoming indispensable. mdpi.comajchem-a.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity in intricately substituted molecules. For complex derivatives, Nuclear Overhauser Effect (NOE) spectroscopy is vital for determining through-space correlations and confirming stereochemistry. The characterization of novel isoquinolines is often confirmed by a combination of IR, NMR, elemental analysis, and, where possible, X-ray crystallography. mdpi.comrsc.org

In photophysical studies, the fluorescence properties of isoquinoline derivatives are of significant interest. mdpi.com Techniques like time-resolved fluorescence spectroscopy and quantum yield measurements are used to characterize the emissive properties of new compounds. For example, studies on isoquinoline-3-amine derivatives have shown their potential as fluorophores, with their absorption and emission spectra being highly dependent on their chemical structure and substitution patterns. mdpi.com The application of these advanced spectroscopic tools to novel 3-ethylisoquinoline derivatives will be critical in correlating their structural features with their functional properties.

Table 2: Key Spectroscopic Data for Isoquinoline Derivatives

| Technique | Type of Information | Typical Observations for Isoquinolines | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, coupling | Aromatic protons typically in the 7.0-9.5 ppm range. The H1 proton is often a singlet and highly deshielded. | rsc.orgopenmedicinalchemistryjournal.com |

| ¹³C NMR | Carbon skeleton | Aromatic carbons appear between 115-160 ppm. Quaternary carbons (e.g., C3, C4a, C8a) are identifiable. | rsc.orgopenmedicinalchemistryjournal.com |

| FT-IR | Functional groups | C=N stretching around 1600-1650 cm⁻¹. C-H stretching for the aromatic ring above 3000 cm⁻¹. | mdpi.comresearchgate.net |

| UV-Vis | Electronic transitions | Multiple absorption bands corresponding to π-π* transitions. Position is sensitive to substitution and solvent. | cdnsciencepub.comresearchgate.net |

| Mass Spec (HRMS) | Molecular weight and formula | Provides exact mass for precise molecular formula confirmation. | eurekaselect.commdpi.com |

Deeper Computational Insights into Reaction Dynamics and Molecular Interactions

Computational chemistry offers a powerful lens to understand the intricacies of 3-ethylisoquinoline chemistry at a molecular level. Density Functional Theory (DFT) is a key tool used to investigate geometric structures, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. mdpi.comresearchgate.netrsc.org These calculations provide deep insights into the electronic properties and reactivity of isoquinoline derivatives. researchgate.net

Future research will leverage more advanced computational methods to model reaction dynamics. By simulating reaction pathways, researchers can elucidate complex mechanisms, identify transition states, and predict reaction outcomes, thereby guiding the design of more efficient syntheses. smu.edulbl.gov For example, understanding the energy barriers and intermediate structures in the cyclization steps of isoquinoline synthesis can lead to the optimization of catalysts and reaction conditions. smu.edu

Furthermore, quantum chemical methods are being applied to model the interactions between isoquinoline derivatives and biological targets. acs.org Molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities, helping to rationalize observed biological activities and guide the design of new, more potent compounds. mdpi.com These in silico studies are becoming an integral part of the drug discovery process, allowing for the rapid screening of virtual libraries of 3-ethylisoquinoline analogs against novel biological targets.

Table 3: Computational Methods for Analyzing Isoquinoline Derivatives

| Computational Method | Application Area | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural & Electronic Properties | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, electrostatic potential. | researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of electronic absorption spectra (UV-Vis). | rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Correlates molecular descriptors with biological activity to build predictive models. | researchgate.net |

| Molecular Docking | Drug-Target Interaction | Predicts preferred binding orientation and affinity of a ligand to a receptor. | mdpi.com |

| Molecular Dynamics (MD) Simulation | System Dynamics | Simulates the movement of atoms and molecules over time to study conformational changes and binding stability. | nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. nih.govnumberanalytics.comsci-hub.se While the parent scaffold has known activities, including antitumor, antimicrobial, and anti-inflammatory properties, the future lies in exploring how specific substitutions, such as the 3-ethyl group, can fine-tune these activities and uncover novel therapeutic applications. nih.govnumberanalytics.commdpi.com

Emerging research focuses on designing 3-ethylisoquinoline derivatives to target specific proteins and signaling pathways implicated in disease. For example, substituted isoquinolines have been investigated as inhibitors of enzymes like topoisomerase and as antagonists for receptors such as the α2B-adrenergic receptor, which is a target for antiplatelet therapy. tandfonline.comuj.edu.pl The introduction of an ethyl group at the 3-position can alter the molecule's size, lipophilicity, and electronic distribution, potentially leading to enhanced potency or selectivity for new and challenging biological targets.

The systematic exploration of a library of 3-ethylisoquinoline analogs against diverse biological screens is a key future direction. This approach, combined with mechanistic studies to understand how these compounds exert their effects at a molecular level, will be crucial for identifying new lead compounds for diseases ranging from cancer to neurodegenerative disorders and infectious diseases. nih.govrsc.orgsolubilityofthings.com

Table 4: Known Biological Targets of Various Isoquinoline Derivatives

| Biological Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Topoisomerase I | Anticancer | numberanalytics.com |

| Receptors | α2B-Adrenergic Receptor | Antiplatelet Therapy | tandfonline.comuj.edu.pl |

| Proteins | Acetylcholinesterase | Neurodegenerative Disease | rsc.org |

| Nucleic Acids | DNA Intercalation | Anticancer, Antimicrobial | numberanalytics.com |

| Signaling Pathways | Proinflammatory Cytokines | Anti-inflammatory | mdpi.com |

Advancements in Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly shaping the future of chemical synthesis, and the production of 3-ethylisoquinoline is no exception. labmanager.com Future research is heavily focused on developing environmentally benign processes that reduce waste, minimize energy consumption, and utilize safer, renewable materials. mlsu.ac.inresearchgate.net

Key advancements include the use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, which have negligible toxicity compared to traditional volatile organic compounds. mdpi.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles. euroasiapub.org

Another critical area is the development and use of recyclable catalysts, such as solid-supported reagents (e.g., clays, silica) or nano-catalysts, which can be easily separated from the reaction mixture and reused, thus improving atom economy and reducing waste. euroasiapub.orgnih.gov The overarching goal is to redesign the synthesis of 3-ethylisoquinoline and its derivatives to align with the 12 Principles of Green Chemistry, ensuring that chemical innovation proceeds in a sustainable and environmentally responsible manner. acs.org This includes improving the atom economy of reactions, avoiding unnecessary chemical derivatization steps, and designing processes that are inherently safer. acs.org

Table 5: Comparison of Conventional and Green Synthetic Approaches for N-Heterocycles

| Feature | Conventional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, PEG, Bio-based solvents, Solvent-free conditions. | mdpi.comresearchgate.net |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonic-assisted synthesis. | researchgate.neteuroasiapub.org |

| Catalysts | Homogeneous, often toxic metal catalysts | Recyclable heterogeneous catalysts, Nanocatalysts, Biocatalysts (enzymes). | euroasiapub.orgnih.gov |

| Waste | Often generates significant chemical waste | High atom economy, waste prevention by design. | labmanager.comacs.org |

| Safety | May involve hazardous reagents and intermediates | Use of less hazardous substances, design for accident prevention. | mlsu.ac.in |

Table 6: List of Compound Names

| Compound Name |

|---|

| 3-Ethylisoquinoline |

| Morphine |

| Berberine |

| Codeine |

| Sinomenine |

| Galanthamine |

| 1-(Isoquinolin-3-yl)azetidin-2-one |

| 4-Methyl-3-phenylisoquinoline |

| 3-Bromoisoquinoline |

| S-Salsolidine |

| S-Norlaudanosine |

| S-Cryptostyline I |

Q & A

Q. What established synthetic routes are available for 3-Ethylisoquinoline, and how can their reproducibility be validated?

To validate synthetic reproducibility, researchers should follow peer-reviewed protocols (e.g., cyclization or alkylation methods) and cross-verify products using spectroscopic techniques (NMR, IR) and chromatographic purity analysis (HPLC). Detailed experimental steps, including reagent stoichiometry, temperature control, and catalyst use, must be documented to ensure repeatability. Comparison with literature-reported melting points or spectral data is critical .

Q. What analytical techniques are essential for confirming the structural identity and purity of 3-Ethylisoquinoline?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or GC-MS to assess purity (>95% recommended for publication).

- Melting point analysis for crystalline derivatives. Consistent reporting of solvent systems, instrument parameters, and reference standards is required to meet journal guidelines .

Q. How should researchers design initial kinetic or thermodynamic studies for reactions involving 3-Ethylisoquinoline?

Use controlled experiments with systematic variation of parameters (temperature, concentration, catalysts). Employ techniques like UV-Vis spectroscopy or calorimetry to monitor reaction progress. Data should be analyzed using rate laws or Arrhenius plots, with uncertainties quantified via triplicate trials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in elucidating reaction mechanisms of 3-Ethylisoquinoline derivatives?

Combine density functional theory (DFT) calculations with experimental kinetic isotope effects (KIE) or intermediate trapping studies. Validate computational models by correlating activation energies with experimental rate constants. Software like Gaussian or ORCA should be cited, and basis sets/methodologies justified .

Q. What strategies resolve contradictions in reported biological activities of 3-Ethylisoquinoline analogs?

Replicate studies under standardized assay conditions (pH, cell lines, controls). Perform meta-analyses to identify confounding variables (e.g., purity, solvent effects). Use structure-activity relationship (SAR) models to isolate functional group contributions. Cross-reference synthetic protocols to rule out structural discrepancies .

Q. How to design a robust structure-activity relationship (SAR) study for 3-Ethylisoquinoline-based inhibitors?

Synthesize derivatives with systematic modifications (e.g., substituent position, electronic properties). Test activity across multiple biological assays (IC₅₀, selectivity panels). Apply multivariate statistical analysis (PCA or PLS) to correlate structural features with activity. Include negative controls and validate results using orthogonal assays (e.g., SPR vs. enzymatic assays) .

Q. What advanced statistical approaches are suitable for analyzing dose-response or toxicity data in 3-Ethylisoquinoline studies?

Use nonlinear regression models (e.g., Hill equation) for dose-response curves. For toxicity data, apply Kaplan-Meier survival analysis or Cox proportional hazards models. Ensure reproducibility by reporting confidence intervals, p-values, and effect sizes. Open-source tools like R or Python’s SciPy stack enhance transparency .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical compliance in studies involving 3-Ethylisoquinoline, particularly in biological testing?

Secure approval from institutional ethics committees for in vivo or human cell line studies. Adhere to OECD guidelines for chemical safety assessments. Document waste disposal protocols for hazardous intermediates. Declare conflicts of interest and funding sources in publications .

Q. What practices enhance the reproducibility of catalytic studies using 3-Ethylisoquinoline complexes?

Report catalyst loading, turnover frequencies (TOF), and substrate-to-catalyst ratios. Use controlled atmosphere techniques (glovebox) for air-sensitive reactions. Include crystallographic data (XRD) for metal complexes and provide raw data in supplementary materials .

Q. How should conflicting spectroscopic data for novel 3-Ethylisoquinoline derivatives be addressed in publications?

Re-examine synthetic conditions (e.g., solvent purity, reaction time) and characterize products using multiple techniques (2D NMR, X-ray crystallography). Compare data with computational predictions (e.g., NMR chemical shift simulations). Transparently discuss anomalies in the "Results and Discussion" section, citing potential sources of error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.